molecular formula C17H14N4OS B294731 6-(2-Ethoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Ethoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294731
M. Wt: 322.4 g/mol
InChI Key: IWTSMEFHIPNUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Ethoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazolo-thiadiazoles, which have been reported to possess diverse biological activities.

Mechanism of Action

The mechanism of action of 6-(2-Ethoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound may exert its biological activity by inhibiting the growth of microorganisms through the disruption of their cell membrane integrity. Additionally, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-Ethoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits significant biochemical and physiological effects. It has been reported to possess antioxidant activity, which may be attributed to its ability to scavenge free radicals. Additionally, it has been shown to exhibit hepatoprotective activity by reducing liver damage induced by various toxins.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2-Ethoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its diverse biological activities and its ability to inhibit the growth of a wide range of microorganisms. However, its limitations include its low solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for research on 6-(2-Ethoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential area of research is the development of novel derivatives of this compound with enhanced biological activity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields, including medicine and agriculture.

Synthesis Methods

The synthesis of 6-(2-Ethoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through various methods, including the reaction of 2-ethoxybenzaldehyde with thiosemicarbazide to form 2-ethoxy-N'-phenylthiocarbonohydrazonoyl chloride. The resulting compound is then reacted with phenylhydrazine and triethylorthoformate to form the desired product.

Scientific Research Applications

The unique chemical structure of 6-(2-Ethoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has made it a promising compound for scientific research. It has been reported to possess various biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. Studies have shown that this compound exhibits potent activity against a wide range of microorganisms, including bacteria and fungi.

properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H14N4OS/c1-2-22-14-11-7-6-10-13(14)16-20-21-15(18-19-17(21)23-16)12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

IWTSMEFHIPNUEN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CC=C4

Origin of Product

United States

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